4-Bromo-2-(naphthalen-1-yliminomethyl)-phenol
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Overview
Description
4-Bromo-2-(naphthalen-1-yliminomethyl)-phenol is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a bromine atom, a naphthyl group, and a phenolic hydroxyl group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(naphthalen-1-yliminomethyl)-phenol typically involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 1-naphthylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(naphthalen-1-yliminomethyl)-phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-(naphthalen-1-yliminomethyl)-phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(naphthalen-1-yliminomethyl)-phenol involves its ability to form complexes with metal ions, which can influence various biochemical pathways. The compound’s phenolic hydroxyl group and imine nitrogen can coordinate with metal ions, affecting their reactivity and stability. This coordination can modulate the activity of metalloenzymes and other metal-dependent biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(naphthalen-2-yliminomethyl)-phenol: Similar structure but with the naphthyl group attached at a different position.
4-Chloro-2-(naphthalen-1-yliminomethyl)-phenol: Similar structure but with a chlorine atom instead of bromine.
2-(Naphthalen-1-yliminomethyl)-phenol: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
4-Bromo-2-(naphthalen-1-yliminomethyl)-phenol is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its ability to form stable metal complexes. This makes it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C17H12BrNO |
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Molecular Weight |
326.2 g/mol |
IUPAC Name |
4-bromo-2-(naphthalen-1-yliminomethyl)phenol |
InChI |
InChI=1S/C17H12BrNO/c18-14-8-9-17(20)13(10-14)11-19-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,20H |
InChI Key |
BZFLBXIMBJCOFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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